(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Description
(1R,5S,9S)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is a bicyclic organic compound featuring a fused oxa-aza ring system. Key properties include:
- Molecular formula: C₇H₁₃NO₂
- Molecular weight: 143.18 g/mol
- CAS number: 1246187-79-0
- Storage: Typically stored at 2–8°C under inert conditions to maintain stability .
- Purity: Commercial suppliers offer purities ≥95% .
The compound’s bicyclic scaffold confers rigidity, making it valuable in medicinal chemistry for modulating receptor binding and pharmacokinetic properties. Its stereochemistry (1R,5S,9S) is critical for biological activity, as enantiomeric or diastereomeric forms often exhibit divergent pharmacological profiles .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2/t5-,6+,7? |
InChI Key |
UGQYYCAVFWFHOP-MEKDEQNOSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](C2O)CN1 |
Canonical SMILES |
C1C2COCC(C2O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural analogs and their modifications:
Stereochemical and Conformational Differences
- Enantiomers : The (1R,5S,9S) enantiomer of 5-(3-hydroxyphenyl)-2-phenethyl derivatives exhibits high μ-opioid receptor affinity (Ki = 0.073 nM), whereas its (1S,5R,9R) counterpart shows reduced activity .
- Chair-Boat Conformation: X-ray studies of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol reveal a rare chair-boat conformation stabilized by trigonal nitrogen geometry, which is absent in unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
